molecular formula C20H30N10Na2O26P6 B1498383 Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt CAS No. 95648-76-3

Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt

Cat. No.: B1498383
CAS No.: 95648-76-3
M. Wt: 1058.3 g/mol
InChI Key: OKIYTFUCPVKFJW-OQXWMXGBSA-N
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Description

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is a purine nucleotide that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate, where the ribose sugar is replaced by 2’-deoxyribose. This compound is essential in the synthesis of DNA and RNA, and it acts as a substrate for various enzymes involved in cellular signaling and energy transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through chemical or enzymatic methods. In chemical synthesis, 2’-deoxyguanosine is reacted with phosphoric acid derivatives under controlled conditions to form the triphosphate group. Enzymatic synthesis involves the use of kinases to transfer phosphate groups to 2’-deoxyguanosine .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, utilizing microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and specificity, allowing for the large-scale production of high-purity Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. These reactions typically occur under mild conditions to prevent degradation of the nucleotide .

Major Products

The major products formed from these reactions include various phosphorylated derivatives of guanosine, which are important intermediates in nucleotide metabolism .

Mechanism of Action

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt exerts its effects by acting as a substrate for various enzymes, including DNA polymerases and kinases. It participates in the synthesis of DNA by providing the necessary building blocks for nucleotide incorporation. Additionally, it activates signal transducing G proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of intracellular kinase cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is unique due to its role in DNA synthesis and its ability to act as a substrate for specific enzymes involved in cellular signaling. Its deoxy form makes it particularly important in the study of DNA-related processes, distinguishing it from other nucleotide triphosphates .

Properties

IUPAC Name

disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15N5O13P3.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYTFUCPVKFJW-OQXWMXGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N10Na2O26P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1058.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95648-76-3
Record name Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095648763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt

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